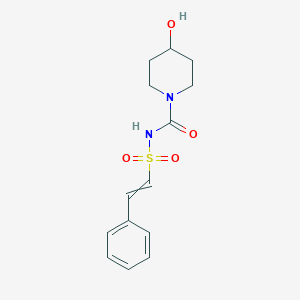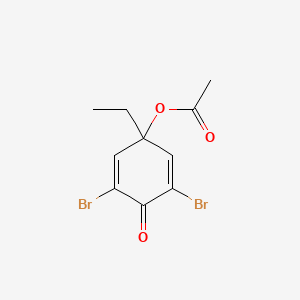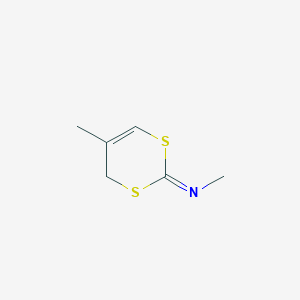![molecular formula C16H14Br2N2O3 B14579116 Acetamide, N,N'-[oxybis(2-bromo-4,1-phenylene)]bis- CAS No. 61381-95-1](/img/structure/B14579116.png)
Acetamide, N,N'-[oxybis(2-bromo-4,1-phenylene)]bis-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetamide, N,N’-[oxybis(2-bromo-4,1-phenylene)]bis- is a chemical compound with a complex structure that includes bromine, nitrogen, oxygen, and carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N,N’-[oxybis(2-bromo-4,1-phenylene)]bis- typically involves the reaction of brominated phenylene compounds with acetamide under specific conditions. The reaction conditions often include the use of solvents, catalysts, and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to maximize yield and purity while minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Acetamide, N,N’-[oxybis(2-bromo-4,1-phenylene)]bis- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce brominated phenylene oxides, while reduction may yield de-brominated phenylene compounds.
Scientific Research Applications
Acetamide, N,N’-[oxybis(2-bromo-4,1-phenylene)]bis- has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Acetamide, N,N’-[oxybis(2-bromo-4,1-phenylene)]bis- involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Acetamide, N,N’-[oxybis(2-bromo-4,1-phenylene)]bis- include:
- Acetamide, N-(2-bromophenyl)-
- Acetanilide, 2’-bromo-
- 2-Bromo-N-acetylaniline
Uniqueness
What sets Acetamide, N,N’-[oxybis(2-bromo-4,1-phenylene)]bis- apart from these similar compounds is its unique structure, which includes two brominated phenylene groups connected by an oxygen bridge. This structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
61381-95-1 |
|---|---|
Molecular Formula |
C16H14Br2N2O3 |
Molecular Weight |
442.10 g/mol |
IUPAC Name |
N-[4-(4-acetamido-3-bromophenoxy)-2-bromophenyl]acetamide |
InChI |
InChI=1S/C16H14Br2N2O3/c1-9(21)19-15-5-3-11(7-13(15)17)23-12-4-6-16(14(18)8-12)20-10(2)22/h3-8H,1-2H3,(H,19,21)(H,20,22) |
InChI Key |
SBYSJUKFTZZZDC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1)OC2=CC(=C(C=C2)NC(=O)C)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


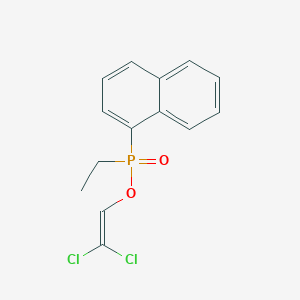
![1-(4-Nitrophenyl)-2-[(prop-2-en-1-yl)oxy]propane-1,3-diol](/img/structure/B14579038.png)
![Benzenamine, N-[[2-(phenylthio)phenyl]methylene]-](/img/structure/B14579047.png)
![4-[4-Nitro-3-(propylsulfanyl)phenoxy]-1,1'-biphenyl](/img/structure/B14579055.png)
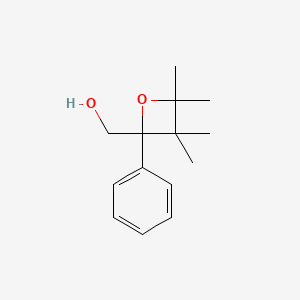
![Acetic acid, [[(2-aminophenyl)(phenylmethyl)amino]sulfonyl]-, ethyl ester](/img/structure/B14579059.png)
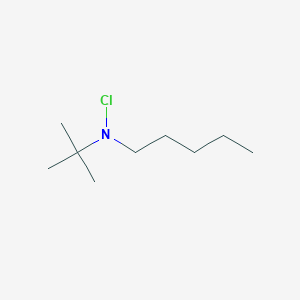
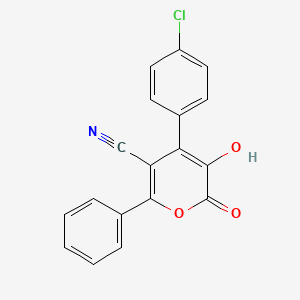
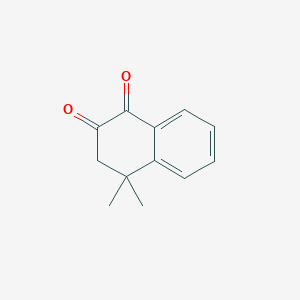
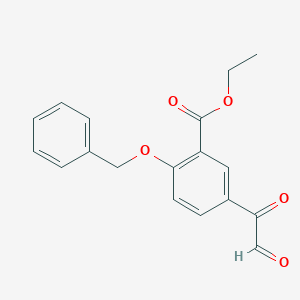
![2-Ethoxy-1-phenyl-2-[(2H-tetrazol-5-yl)sulfanyl]ethan-1-one](/img/structure/B14579118.png)
